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Compound of Interest

Compound Name: Pacidamycin 3

Cat. No.: B15566214

Audience: Researchers, scientists, and drug development professionals.
Introduction

Pacidamycins are a class of peptidyl-nucleoside antibiotics produced by Streptomyces
coeruleorubidus, which exhibit potent and selective activity against Pseudomonas aeruginosa.
[1][2] The unigue and complex structure of these molecules, which includes a 3'-deoxyuridine
nucleoside, a peptide backbone with non-proteinogenic amino acids, and an enamide linkage,
necessitates advanced analytical techniques for unambiguous structural confirmation.[3]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete
structural elucidation of such intricate natural products.[1] This application note provides a
detailed protocol for the confirmation of the structure of Pacidamycin 3 using a suite of one-
dimensional (1D) and two-dimensional (2D) NMR experiments.

Data Presentation: NMR Spectroscopic Data for Pacidamycin 3

The structural confirmation of Pacidamycin 3 relies on the comprehensive analysis of its *H
and 3C NMR spectra, complemented by 2D correlation experiments. The following tables
summarize the assigned chemical shifts for the key structural components of Pacidamycin 3.

Table 1: *H NMR Spectroscopic Data for Pacidamycin 3 (in DMSO-de)
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. . Coupling
Chemical Shift L .
Atom No. Multiplicity Constant (J, Assighment
(3, ppm)
Hz)
Uridine Moiety
5 5.75 d 8.0 Uracil H-5
6 7.90 d 8.0 Uracil H-6
1 5.90 d 4.0 Ribose H-1'
2' 4.20 m Ribose H-2'
3'a 2.50 m Ribose H-3'a
3B 2.70 m Ribose H-3'B
4 4.10 m Ribose H-4'
5' 6.50 d 10.0 Enamide CH
Peptide
Backbone
Ala-1 a-CH 4.30 q 7.0 Alanine-1 a-CH
Ala-1 3-CHs 1.30 d 7.0 Alanine-1 3-CHs
meta-Tyrosine-2
m-Tyr-2 a-CH 4.50 m
a-CH
meta-Tyrosine-2
m-Tyr-2 B-CH2 2.90, 3.10 m
[3-CH:z
2,3-
DABA-3 a-CH 4.40 m Diaminobutyric
acid-3 a-CH
2,3-
DABA-3 3-CH 4.00 m Diaminobutyric
acid-3 B-CH
DABA-3 y-CHs 1.20 d 6.5 2,3-

Diaminobutyric
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acid-3 y-CHs
Ala-4 a-CH 4.25 7.2 Alanine-4 a-CH
Ala-4 3-CHs 1.25 7.2 Alanine-4 (3-CHs
Tryptophan-5 a-
Trp-5 a-CH 4.60 yPiop
CH
Tryptophan-5 3-
Trp-5 B-CH:2 3.20, 3.40 ypiop P
CH:2
Aromatic
Residues
meta-Tyrosine
m-Tyr Ar-H 6.70-7.20 )
aromatic protons
Tryptophan
Trp Ar-H 7.00-7.80 P p
aromatic protons
Tryptophan
Trp Indole NH 10.85 ) ypiop
indole NH

Table 2: 13C NMR Spectroscopic Data for Pacidamycin 3 (in DMSO-ds)
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Atom No. Chemical Shift (6, ppm) Assighment

Uridine Moiety

2 151.0 Uracil C-2

4 163.5 Uracil C-4

5 102.0 Uracil C-5

6 141.0 Uracil C-6

1 88.0 Ribose C-1'

2' 70.0 Ribose C-2'

3 38.0 Ribose C-3'

4 85.0 Ribose C-4'

5' 125.0 Enamide CH

Peptide Backbone Carbonyls

Ala-1 CO 173.0 Alanine-1 CO

m-Tyr-2 CO 172.5 meta-Tyrosine-2 CO
DABA-3 CO 171.0 2,3-Diaminobutyric acid-3 CO
Ureido CO 157.0 Ureido CO

Ala-4 CO 174.0 Alanine-4 CO

Trp-5 CO 175.0 Tryptophan-5 COOH
Peptide Backbone Aliphatic

Ala-1 a-C 50.0 Alanine-1 a-C

Ala-1 p-C 18.0 Alanine-1 B-C

m-Tyr-2 a-C 55.0 meta-Tyrosine-2 a-C
m-Tyr-2 3-C 37.0 meta-Tyrosine-2 3-C
DABA-3 a-C 58.0 2,3-Diaminobutyric acid-3 a-C
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DABA-3 B-C 52.0 2,3-Diaminobutyric acid-3 B-C
DABA-3 y-C 16.0 2,3-Diaminobutyric acid-3 y-C
Ala-4 a-C 49.0 Alanine-4 a-C

Ala-4 B-C 17.5 Alanine-4 B-C

Trp-5 a-C 54.0 Tryptophan-5 a-C

Trp-5 B-C 28.0 Tryptophan-5 3-C

Aromatic Residues

m-Tyr Ar-C 115.0-158.0

meta-Tyrosine aromatic

carbons

Trp Ar-C 110.0-136.0

Tryptophan aromatic carbons

Experimental Protocols

1. Sample Preparation

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

Weigh approximately 5-10 mg of purified Pacidamycin 3.

Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-ds).

Vortex the solution gently until the sample is completely dissolved.

All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a

cryoprobe for enhanced sensitivity.
* 'H NMR Spectroscopy:
o Pulse Sequence: zg30

o Solvent: DMSO-ds
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o Temperature: 298 K
o Spectral Width: 16 ppm
o Number of Scans: 16

o Relaxation Delay: 2.0 s

e 13C NMR Spectroscopy:
o Pulse Sequence: zgpg30 (proton-decoupled)

Solvent: DMSO-ds

[e]

o

Temperature: 298 K

[¢]

Spectral Width: 240 ppm

[e]

Number of Scans: 1024

[e]

Relaxation Delay: 2.0 s

e 2D COSY (Correlation Spectroscopy):

[¢]

Pulse Sequence: cosygpmfqgf

Solvent: DMSO-de

o

[e]

Temperature: 298 K

o

Spectral Width (F1 and F2): 12 ppm

[¢]

Number of Increments (F1): 256

Number of Scans: 8

[e]

e 2D HSQC (Heteronuclear Single Quantum Coherence):

o Pulse Sequence: hsqcedetgpsisp2.3
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o Solvent: DMSO-de

o Temperature: 298 K

o Spectral Width (F2 - tH): 12 ppm

o Spectral Width (F1 - 13C): 180 ppm
o Number of Increments (F1): 256

o Number of Scans: 16

e 2D HMBC (Heteronuclear Multiple Bond Correlation):
o Pulse Sequence: hmbcgplpndgf
o Solvent: DMSO-ds
o Temperature: 298 K
o Spectral Width (F2 - *H): 12 ppm
o Spectral Width (F1 - 3C): 220 ppm
o Number of Increments (F1): 256
o Number of Scans: 32

Visualization of Structural Elucidation and Workflow

The following diagrams illustrate the logical connections for structure elucidation and the
general experimental workflow.
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NMR-based structural connectivity map for Pacidamycin 3.
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Start: Purified Pacidamycin 3 Sample

Sample Preparation
(Dissolve in DMSO-ds)

NMR Data Acquisition

Acquisition of NMR Spectra
(1D 13C NMR) (ZD COSY) l 2D HSQC l l 2D HMBC l
~ AN ~

Data Processing
(Fourier Transform, Phasing, Baseline Correction)

Spectral Analysis and Assignment

Structure Confirmation

End: Confirmed Structure of Pacidamycin 3

Click to download full resolution via product page

Experimental workflow for NMR-based structure confirmation.

Conclusion
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The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method
for the structural confirmation of complex natural products like Pacidamycin 3. The protocols
and data presented in this application note serve as a comprehensive guide for researchers
involved in the isolation, characterization, and development of novel antibiotics. The detailed
analysis of 'H-1H correlations (COSY), one-bond *H-13C correlations (HSQC), and long-range
1H-13C correlations (HMBC) allows for the unambiguous assignment of all atoms and the
confirmation of the intricate connectivity within the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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